Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Overview
Description
The compound of interest belongs to the family of 1,3,4-oxadiazole derivatives, known for their wide range of biological activities. This specific acetamide derivative incorporates a 3,4,5-trimethoxyphenyl group, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves cyclization reactions of hydrazide precursors. For instance, Jin et al. (2006) described the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques such as IR, (1)H NMR, and (13)C NMR spectroscopy. For example, Ramalingam et al. (2019) utilized IR, NMR, Mass spectra, and elemental analysis to elucidate the structures of their synthesized 1,3,4-oxadiazole derivatives (Ramalingam et al., 2019).
Chemical Reactions and Properties
The chemical behavior of 1,3,4-oxadiazole derivatives includes reactions under various conditions to introduce different functional groups. These reactions can significantly alter the chemical properties of the compounds, such as their reactivity with other molecules, stability, and solubility.
Physical Properties Analysis
The physical properties, including melting points, solubility in different solvents, and crystalline structure, can be determined through analytical techniques. For example, Yu et al. (2014) provided crystallographic data for their synthesized compounds, offering insights into the solid-state structure and physical characteristics (Yu et al., 2014).
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a variety of acetamide derivatives, including those containing the 1,3,4-oxadiazole moiety, to explore their pharmacological potential and chemical properties. For instance, a study described the synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives, highlighting their antibacterial and anti-enzymatic activities (K. Nafeesa et al., 2017). These compounds were evaluated for their effectiveness against gram-negative and gram-positive bacterial strains, with some showing promising inhibitory effects.
Biological Screening
Another study focused on synthesizing 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, assessing their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), revealing relative activity against acetylcholinesterase (A. Rehman et al., 2013). This highlights the potential use of these compounds in developing treatments for diseases associated with enzyme dysfunction.
Antiproliferative Activities
Compounds synthesized from acetamide derivatives have been evaluated for their antiproliferative activities against various cancer cell lines. For example, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized and tested, showing high effectiveness against PC3 cells and moderate activities against other cancer cells (Linhong Jin et al., 2006).
Antimicrobial and Hemolytic Activity
Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has shown significant antimicrobial and hemolytic activities, indicating their potential for therapeutic applications. A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were active against selected microbial species and displayed variable hemolytic activity, suggesting their use in antimicrobial treatments (Samreen Gul et al., 2017).
properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUGXYGEQBXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173715 | |
Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
CAS RN |
19938-46-6 | |
Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019938466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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